Journal Name:Journal of Plant Interactions
Journal ISSN:1742-9145
IF:4.029
Journal Website:http://www.tandfonline.com/toc/tjpi20/current
Year of Origin:2005
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:59
Publishing Cycle:
OA or Not:Yes
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-03-26 , DOI: 10.1002/kin.21638
The five-membered cyclic esters, or γ-lactones, are promising candidates as biofuel additives and green solvent components. A comprehensive study of thermochemical and kinetic properties of γ-butyrolactone (GBL), γ-valerolactone (GVL), γ-caprolactone (GCL), and γ-heptalactone (GHL) has been conducted. The entropy, , specific heat, , enthalpy function, , and the enthalphy of formation at 298.15 K, , as well as the adiabatic ionization potential and single bond dissociation energies are reported. Bimolecular rate constants for the abstraction of H-atom by H• and CH
3
•
$_3^\bullet$
are presented on a per abstractable hydrogen basis; abstraction at the tertiary carbon site is consistently favored, while abstraction by CH
3
•
$_3^\bullet$
lags behind H•. Addition reactions of H• and CH
3
•
$_3^\bullet$
have high barriers and favor addition to the C-center.
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2022-10-19 , DOI: 10.1002/kin.21612
The heterogeneous catalytic oxidation of Chromotrope 2B (C2B) dye with H2O2 and the aluminum oxide hydroxide (AlOOH) modified with ammonia complexes of CuII, CoII, NiII, and CrIII (AlOOH/[Mn+(amm)m]) as catalysts were studied. The AlOOH/[CuII(amm)4] is the most efficient catalyst and therefore it was chosen as the potential catalyst for the oxidative degradation of C2B in an aqueous solution. The AlOOH/[CuII(amm)4] was characterized by Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), scanning electron microscopy (SEM), energy-dispersive X-ray (EDX), and transmission electron microscopy (TEM), techniques. The rate of reaction was dependent on the type of the metal complex supported on the AlOOH, initial concentration of the dye and H2O2, catalyst dose, pH, the concentration of NaCl, and temperature. The catalytic activity of the AlOOH/[Mn+(amm)m] according to the kind of metal ion decreased in the order: CuII > CoII > CrIII > NiII. Other catalysts consisting of the AlOOH supported with CuII complexed with ethylenediamine, ethanolamine, 1,3 propanediamine, and 1,4 butanediamine, (AlOOH/[CuII(amine)m]), were also investigated. The activity of the (AlOOH/[CuII(amine)m]) as catalyst according to the type of ligand followed the order: 1,4 butanediamine > 1,3 propanediamine > ethanolamine > ethylenediamine > ammonia. The reaction rate increased with increasing the catalyst dose, concentration of H2O2, C2B, and NaCl, pH, and temperature. Since the reusability results for the AlOOH/[CuII(amm)4] revealed good stability over seven cycles, it can thus be considered a promising and cost-effective catalyst for the removal of harmful dyes from wastewater.
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-03-21 , DOI: 10.1002/kin.21639
Bamboo is abundantly available in India, particularly in the North East regions which can provide a significant energy opportunity in this region. The physicochemical and thermal properties of bamboo species originate from different places are distinct. This study investigates the pyrolysis of 20 different bamboo species from North East regions of India in a thermogravimetric analyser (TGA) at four different heating rates of 10, 20, 30, and 40 K/min. Enormous kinetic and thermodynamic data are presented for 20 varieties of bamboo species. Model-free kinetic methods are used to calculate the kinetic parameters and their values are compared. The average activation energy of all bamboo species is estimated in the range 145.59–219.15 kJ/mol from the Starink method, the method recommended by International Confederation of Thermal Analysis and Calorimetry (ICTAC). Generalized master plot method is used for the determination of reaction mechanism which reveals that most of the bamboo species follow the second-order reaction model (F2) during their thermal degradation. The thermodynamic parameters reveal that the pyrolysis process of all bamboo species is endothermic and it reaches near to the thermodynamic equilibrium.
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2022-10-28 , DOI: 10.1002/kin.21618
The authors of ‘Adsorption of hexamethyl pararosaniline chloride dye on MgO-PbFe2O4: Experimental study and statistical physics modeling via double-layer model’ would like to correct the following error in their paper:
Order of author affiliations and linking is incorrect.
In the published paper order was:
Ganesh Jethave1, Umesh Fegade,2 Mohd Faizan Alam Siddiqui,3 Mohd Imran Ahamed,4 Kiran E. Suryawanshi5
1Department of Chemistry, Dr. Annasaheb G. D. Bendale Mahila Mahavidyalaya, Jalgaon, Maharashtra, India
2Department of Applied Science & Humanities, R.C. Patel Institute of Technology, Districts Dhule, Shirpur, Maharashtra, India
3Department of Chemistry, Bhusawal Arts, Science and P. O. Nahata Commerce College, Bhusawal, Maharashtra, India
4Department of Chemistry, Faculty of Science, Aligarh Muslim University, Aligarh, India
5Department of Chemistry, Faculty of Science, Aligarh Muslim University, Aligarh, India
The correct order should be as given below:
Ganesh Jethave1, Umesh Fegade,2 Mohd Faizan Alam Siddiqui,3 Mohd Imran Ahamed,3 Kiran E. Suryawanshi4
1Department of Chemistry, Dr. Annasaheb G. D. Bendale Mahila Mahavidyalaya, Jalgaon 425001
2Department of Chemistry, Bhusawal Arts, Science and P. O. Nahata Commerce College, Bhusawal, M.S. 425201 India.
3Department of Chemistry, Faculty of Science, Aligarh Muslim University, Aligarh-202002, India
4Department of Applied Science & Humanities, R.C. Patel Institute of Technology, Shirpur, Districts Dhule, 425405, M.S. India
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2022-09-20 , DOI: 10.1002/kin.21607
Sulfuryl fluoride (SO2F2) is a powerful greenhouse gas that threatens human health. It is essential to study the dissociation mechanism of SO2F2 under external electric fields (EEFs). Based on M06-2X/6-311G(d, p) level, the stepwise and concerted dissociation properties of SO2F2 have been investigated under EEFs, including the dipole moment, bond lengths, total energy, orbital energy level distribution, and infrared spectrum. With increasing external-electric-field intensity, the 1S–4F and 1S–5F bonds become longer, the total energy decreases, and the energy gap decreases. Infrared spectroscopy shows that the vibration frequencies of the 1S–4F and 1S–5F bonds decrease as the electric-field intensity increases, and a significant red shift occurs. Time-dependent density functional theory was used to calculate the ultraviolet-visible absorption spectrum. Additionally, the potential-energy curves along the 1S–4F and 1S–5F bonds under electric fields were calculated. The results show that stepwise dissociation of the 1S–4F and 1S–5F bonds occur when F = 0.08 and 0.06 a.u., respectively. Corrected dissociation occurs when F = 0.95 a.u. The spectrum and dissociation mechanism of SO2F2 under EEFs provide a basic understanding of the molecular structure and degradation kinetics of SO2F2, and it provides insight into decomposition of SO2F2.
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-07-10 , DOI: 10.1002/kin.21680
The kinetics of the tautomerization of thio-imidic acids RC(SH)NH were determined at low (50–300 K) and high (500–1500 K) temperatures as R was varied to encompass mono- and diatomic species H, F, HO, NC, CN through H2N, HC(O), HC(S), HC≡ C, H3C, F3C, HOCH2, H2C=CH, CH3C(O), H2NCH2 and including ethyl, isopropyl and phenyl groups. The presence of a labile H-atom on the R-group can give rise to an alternative reaction, as in, H3CC(SH)NH → CH2=C(SH)NH2 but these encounter much higher barriers. At the lowest temperatures there is over a million-fold difference in the rate constants for the fastest, R = H2N, and slowest, R = F, reaction with quantum mechanical tunneling playing a dominant role which is dealt with by canonical transition state and small curvature tunneling theory. The tautomerization of similar imidic acids proceeds at much slower rates due to higher energy barriers to reaction. Additionally basic thermochemical data such as formation enthalpy, entropy, isobaric heat capacity and an enthalpy function are provided for all the species which may be useful training sets for machine-learning/AI purposes.
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2022-12-15 , DOI: 10.1002/kin.21624
The actual concentration profile of a reacting fluid inside a porous catalyst is something of a mystery. However, there are powerful models to predict the concentration distribution, and effectiveness factor as a function of the Thiele modulus. This work provides a model for the porous catalyst particle considering heterogeneous kinetics for steady-state Langmuir-Hinshelwood rate expressions, including the cases when adsorption stoichiometry is other than 1:1, as for dissociative adsorption (1:2), which have not been covered by the preceding literature. The isothermal and the non-isothermal particles are considered. Numerical solutions for the concentration profile of a limiting reactant were calculated by three methods: finite differences with Newton-Raphson recursion, Chebyshev orthogonal collocation, and integration by Adams method as done by Weisz and Hicks. The Weisz-Hicks method outperformed the other two. Plots show the results for specific cases, which are briefly discussed. Adsorption stoichiometry and pellet geometry are of paramount importance for the assessment of effectiveness factors. The results demonstrate that the effectiveness of a catalyst pellet with prevalent dissociative adsorption of a reactant is always inferior to the effectiveness with prevalent simple adsorption.
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2022-12-19 , DOI: 10.1002/kin.21622
Schiff base dioxomolybdenum(VI) complex is found to be a novel and efficient catalyst for the selective synthesis of 2-substituted 2,3-dihydroquinazolin-4(1H)-ones via condensation of 2-aminobenzamide with aldehydes or ketones. Also, this catalyst is also found to be efficient for the construction of quinazolin-4(3H)-ones while in the presence of hydrogen peroxide as oxidant. At higher temperature the aldehydes undergo an oxidative cyclization reaction affording the quinazolin-4(3H)-ones. Herein we report a novel protocol with practical simplicity, broad substrate scope, good selectivity, moderate to excellent yields, and low catalyst loading (0.5% mol).
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2022-12-28 , DOI: 10.1002/kin.21628
A photodegradation study of 5-fluorouracil (5-FU) has been carried out in the water (pH 7.0) and organic solvents (chloroform, ethyl acetate, acetone, 1-butanol, 1-propanol, ethanol, methanol, and acetonitrile) using developed and validated high-performance liquid chromatography (HPLC) method. The test method was found to be simple, accurate (% recovery, 100.25%–101.08%), precise (%RSD < 2.00), and sensitive. The apparent first-order rate constants are in the range of 0.85 (chloroform) to 4.25 × 10−4 min−1 (water). The values obtained for kobs were found to be linear as a function of the dielectric constant indicating the involvement of the dipolar intermediate in the reaction. The increase in the rate of degradation of this intermediate is enhanced by the polarity of the medium. Rates of photolysis for 5-FU show a linear relationship with the solvent acceptor number (AN) which indicates the degree of solute–solvent interaction. The values of kobs were found to be linear to the inverse of the viscosity of the medium due to the diffusion-controlled process.
Journal of Plant Interactions ( IF 4.029 ) Pub Date: 2023-03-29 , DOI: 10.1002/kin.21641
Two highly Cr (VI) resistant fungal strains, CSF-1 and CSF-2, were isolated and identified as Cladosporium sp. and Penicillium sp., respectively, using 18S rRNA gene sequencing. At optimized growth conditions, the dead biomass of Cladosporium sp. and Penicillium sp. has removed more than 99% of the supplemented Cr(VI). The kinetic study outcomes evidenced that the present fungal Cr(VI) biosorption is best fitting with the pseudo-first-order model with higher R2 values (i.e., 0.70–0.95) than that of the pseudo-second-order kinetic model (R2 = 0.02–0.73). After analyzing the R2 values, it was observed that the Langmuir and Freundlich isotherm models best fit the Cr(VI) biosorption employing fungal biomass.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
生物4区 | PLANT SCIENCES 植物科学3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
10.00 | 21 | Science Citation Index Expanded | Not |
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